Distinct 2,3-Substitution Pattern Enforces a Unique N4O Donor Set Geometry Different from 2,6- and Monosubstituted Analogs
Bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2) is a 2,3-disubstituted phenol bearing two diethylenetriamine-like arms, providing an N4O donor set [1]. This substitution pattern differs from the 2,6-disubstituted analog 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol (L2, C16H32N6O, MW 324.47), which possesses a 2,6-substitution pattern and an N6O donor set, and from the monosubstituted 2-((bis(aminoethyl)amino)methyl)phenol (L, C11H19N3O, MW 209.29), which provides an N3O donor set . The adjacent 2,3-substitution enforces a different spatial arrangement of chelating groups around the phenolic oxygen, which is expected to influence the formation of mono- vs. dinuclear complexes and the bridging capability of the phenolate oxygen compared to the more widely separated 2,6-substitution [2]. While no direct comparative crystallographic data are available for the exact 2,3-isomer, class-level studies on amino-phenolic ligands demonstrate that the position of the aminomethyl substituents on the phenol ring significantly alters the coordination geometry and the distance between metal centers in dinuclear complexes, which in turn dictates the selectivity for different anionic guests [3].
| Evidence Dimension | Substitution Pattern and Donor Set |
|---|---|
| Target Compound Data | 2,3-disubstituted phenol; N4O donor set (two diethylenetriamine-like arms); Molecular Weight = 238.33 g/mol; Molecular Formula = C12H22N4O |
| Comparator Or Baseline | Comparator 1 (2,6-disubstituted analog): 2,6-disubstituted phenol; N6O donor set; Molecular Weight = 324.47 g/mol; Molecular Formula = C16H32N6O. Comparator 2 (monosubstituted analog): monosubstituted phenol; N3O donor set; Molecular Weight = 209.29 g/mol; Molecular Formula = C11H19N3O |
| Quantified Difference | Target compound has 2 fewer nitrogen donors (4 vs. 6) and 1 fewer chelating arm than 2,6-analog; 1 more nitrogen donor (4 vs. 3) and 1 additional chelating arm than monosubstituted analog. Molecular weight is 86.14 g/mol less than 2,6-analog and 29.04 g/mol greater than monosubstituted analog. |
| Conditions | Structural analysis based on published IUPAC names and molecular formulas; class-level coordination behavior inferred from studies on related polyamino-phenolic ligands in aqueous solution. |
Why This Matters
The distinct 2,3-substitution pattern with an N4O donor set offers a unique coordination geometry that cannot be replicated by 2,6- or monosubstituted analogs, making this compound essential for research programs investigating the effect of substitution pattern on metal complex structure and function.
- [1] ChemBlink. Bis[[(2-Aminoethyl)Amino]Methyl]Phenol. CAS 94031-00-2. View Source
- [2] Berti E, Caneschi A, Daiguebonne C, Dapporto P, Formica M, Fusi V, Giorgi L, Guerri A, Micheloni M, Paoli P, Pontellini R, Rossi P. Ni(II), Cu(II), and Zn(II) dinuclear metal complexes with an aza-phenolic ligand: crystal structures, magnetic properties, and solution studies. Inorg Chem. 2003;42(2):348-357. View Source
- [3] Ambrosi G, Formica M, Fusi V, Giorgi L, Macedi E, Micheloni M, Paoli P, Pontellini R, Rossi P. Phosphates sensing: two polyamino-phenolic zinc receptors able to discriminate and signal phosphates in water. Inorg Chem. 2009;48(13):5901-5912. View Source
